2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride
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Overview
Description
2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride is a chemical compound with the CAS Number 1092390-14-1 . Its molecular weight is 255.62 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1-(4-(trifluoromethoxy)phenyl)ethan-1-one hydrochloride . The InChI code is 1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.62 . It is a solid at room temperature and is stored under normal shipping conditions . The compound is a powder in its physical form .Scientific Research Applications
Identification and Synthesis
Pyrolysis Products Identification : A study identified the pyrolysis products of a similar compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, through a simulated 'meth pipe' scenario, discovering twelve pyrolysis products. This research is crucial for understanding the stability and degradation products of related compounds under heat exposure (Texter et al., 2018).
Synthesis and Analysis : Another study involved the synthesis and analysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a cathinone analogue, using various analytical techniques. This kind of research is vital for confirming the identity and purity of novel synthetic compounds (Power et al., 2015).
Chemical Interactions and Derivatives
Study of Chemical Reactions : A study examined the reactions of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone, leading to the synthesis of various compounds with potential antimicrobial properties. This type of research provides insight into the reactivity and potential applications of related chemical compounds (Patel et al., 2011).
Derivative Synthesis for Medicinal Chemistry : Research into the synthesis of novel derivatives, such as thiazole and thiophene derivatives containing a tosyl moiety, is significant for medicinal chemistry. These studies explore the potential of such derivatives for pharmacological applications (Hessien et al., 2009).
Potential Applications in Pharmacology and Materials Science
Photocatalysis and CO2 Utilization : A study on Cu(II)-photocatalysed hydrocarboxylation of imines with CO2 demonstrates the potential application of similar chemical compounds in green chemistry and CO2 utilization (Gordon et al., 2022).
Polyimides Synthesis : The synthesis of fluorine-containing polyimides, using fluorinated aromatic diamine monomers, shows the application of similar compounds in material science, particularly in the development of new polymers with unique properties (Yin et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMDFORULDJBNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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